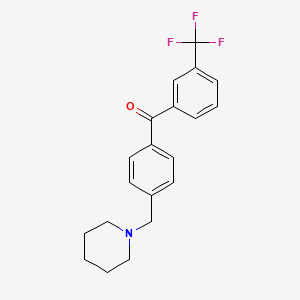

4'-Piperidinomethyl-3-trifluoromethylbenzophenone

Description

Historical Context and Development

The development of this compound occurs within the broader historical context of benzophenone derivative research, which has evolved significantly since the early recognition of benzophenones as important pharmaceutical scaffolds. Benzophenones have been recognized as ubiquitous motifs in medicinal chemistry, with their presence documented in various medications including ketoprofen, fenofibrate, and raloxifene. The incorporation of trifluoromethyl groups into organic molecules gained prominence in pharmaceutical development due to their ability to modulate molecular properties such as lipophilicity, metabolic stability, and bioavailability.

The synthetic approach to trifluoromethyl-containing benzophenones has benefited from advances in fluorine chemistry, particularly the development of efficient methods for introducing trifluoromethyl groups into aromatic systems. Research has demonstrated that trifluoromethyl ynones derived from refrigerant compounds can undergo Diels-Alder cycloaddition reactions with furans, followed by deoxygenation to produce ortho-trifluoromethylbenzophenones in good yields. This methodology represents a significant advancement in providing access to highly substituted trifluoromethyl-aromatic systems that were previously difficult to synthesize selectively.

The specific development of piperidinomethyl-substituted benzophenones reflects the recognition of piperidine as a privileged structure in medicinal chemistry. The piperidine ring system has been extensively utilized in pharmaceutical development due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The combination of piperidine functionality with trifluoromethyl-substituted benzophenones represents a convergence of these successful structural motifs, creating compounds with potentially enhanced therapeutic profiles.

Classification in Organic Chemistry

This compound belongs to the broad class of organic compounds known as benzophenones, which are characterized by their central ketone functionality connecting two aromatic ring systems. Within the chemical taxonomy, this compound is classified under the kingdom of organic compounds, specifically within the superclass of benzenoids and the class of benzene and substituted derivatives. The subclass designation as benzophenones reflects the fundamental structural motif of two phenyl groups attached to a carbonyl carbon.

The compound's classification extends beyond its basic benzophenone framework to include several important structural features that define its chemical behavior. The presence of the trifluoromethyl group places it within the category of fluorinated organic compounds, which constitute a specialized subset of organofluorine chemistry. These compounds are distinguished by their unique electronic properties, enhanced lipophilicity, and increased metabolic stability compared to their non-fluorinated analogs. The trifluoromethyl group's electron-withdrawing nature significantly influences the compound's reactivity patterns and molecular interactions.

The piperidinomethyl substituent introduces heterocyclic functionality, specifically placing the compound within the category of nitrogen-containing organic molecules. This classification is significant because nitrogen-containing compounds often exhibit distinct pharmacological properties and can participate in hydrogen bonding interactions that influence biological activity. The combination of aromatic ketone, fluorinated substituent, and heterocyclic amine functionality creates a multifaceted molecule that spans several important categories within organic chemistry classification systems.

Significance in Chemical Research

The research significance of this compound stems from its potential applications across multiple domains of chemical science, particularly in pharmaceutical development and materials science. The compound's structural features make it an attractive candidate for investigating structure-activity relationships in medicinal chemistry, where the systematic modification of molecular components can lead to the discovery of new therapeutic agents. The trifluoromethyl group's ability to enhance metabolic stability and bioavailability makes this compound particularly valuable for pharmaceutical research applications.

Research into benzophenone derivatives has revealed their importance in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of functional groups in this compound provides researchers with opportunities to explore how the trifluoromethyl and piperidinomethyl substituents influence these biological activities. The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular structures, enabling the development of compound libraries for biological screening programs.

The significance of this compound extends to its role as a chemical probe for investigating fluorine effects in organic molecules. The trifluoromethyl group's influence on molecular conformation, electronic distribution, and intermolecular interactions makes this compound useful for fundamental studies in physical organic chemistry. Additionally, the presence of the piperidine ring provides opportunities for further chemical modification, allowing researchers to systematically explore how structural variations affect molecular properties and biological activities.

Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the IUPAC name designated as [4-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone. This nomenclature precisely describes the molecular structure by identifying the central methanone (ketone) functionality connecting two substituted phenyl rings. The systematic naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Properties

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-6-4-5-17(13-18)19(25)16-9-7-15(8-10-16)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYZBNTBMCOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642704 | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-35-4 | |

| Record name | Methanone, [4-(1-piperidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Piperidinomethyl-3-trifluoromethylbenzophenone typically involves the following steps:

Formation of Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of Piperidine Ring: The final step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with piperidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 4’-Piperidinomethyl-3-trifluoromethylbenzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4’-Piperidinomethyl-3-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or trifluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

4'-Piperidinomethyl-3-trifluoromethylbenzophenone is primarily recognized for its potential applications in medicinal chemistry. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzophenone derivatives have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy against various cancer types .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that the incorporation of piperidine and trifluoromethyl groups can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration in developing new antibiotics .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing advanced materials.

Photoinitiators

The compound serves as an effective photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the production of durable coatings and adhesives . The trifluoromethyl group contributes to the stability and reactivity of the compound under UV light exposure.

Polymer Chemistry

In polymer chemistry, this compound can be used to modify polymer properties. By incorporating it into polymer matrices, researchers can enhance mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Case Studies

Several case studies illustrate the practical applications of this compound.

Mechanism of Action

The mechanism of action of 4’-Piperidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pharmacological or chemical relevance can be contextualized by comparing it to benzophenones with analogous substituents. Key examples include:

3-Fluoro-3'-piperidinomethylbenzophenone (CAS: 898793-02-7)

- Substituents: Fluorine at the 3-position and piperidinomethyl at the 3'-position.

- Molecular Weight : 297.37 g/mol .

- Key Difference : Replacement of -CF₃ with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity may enhance binding specificity in drug-receptor interactions compared to the bulkier -CF₃ group.

3'-Cyano-2-(4-methylpiperazinomethyl)benzophenone (CAS: 898782-84-8)

- Substituents: Cyano (-CN) at the 3'-position and a methylpiperazinomethyl group at the 2-position.

- Molecular Weight : 311.40 g/mol .

4'-Methyl-3,4-dihydroxybenzophenone (Tolcapone-related compound, CAS: 1391053-03-4)

- Substituents : Methyl at 4' and dihydroxy groups at 3,4 positions.

- Molecular Weight : 242.27 g/mol .

- Key Difference : Hydroxy groups confer acidity and hydrogen-bonding capacity, making this compound more hydrophilic. Such features are critical for Tolcapone’s use as a catechol-O-methyltransferase (COMT) inhibitor.

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |

|---|---|---|---|---|

| 4'-Piperidinomethyl-3-trifluoromethylbenzophenone | 898775-35-4 | 347.38 | -CF₃ (3-), -CH₂-piperidine (4'-) | Lab use; pharmaceutical intermediate |

| 3-Fluoro-3'-piperidinomethylbenzophenone | 898793-02-7 | 297.37 | -F (3-), -CH₂-piperidine (3'-) | Lower lipophilicity; potential CNS drug candidate |

| 3'-Cyano-2-(4-methylpiperazinomethyl)benzophenone | 898782-84-8 | 311.40 | -CN (3'-), -CH₂-methylpiperazine (2-) | Enhanced solubility; kinase inhibitor studies |

| 4'-Methyl-3,4-dihydroxybenzophenone | 1391053-03-4 | 242.27 | -CH₃ (4'-), -OH (3,4) | COMT inhibition; approved drug (Tolcapone) |

Key Observations :

- Trifluoromethyl vs. Cyano/Fluorine: The -CF₃ group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to -CN or -F .

- Piperidine vs.

- Hydroxy Groups : The dihydroxy substituents in Tolcapone’s analogue are critical for its enzymatic inhibition role, a feature absent in the target compound .

Research and Application Context

- Discontinued Analogues: notes discontinuation of 3'-piperidinomethyl-3-trifluoromethylbenzophenone, possibly due to optimization challenges or toxicity concerns .

- Tolcapone Derivatives: The success of dihydroxybenzophenones in drug development highlights the importance of substituent selection for target engagement .

Biological Activity

4'-Piperidinomethyl-3-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 333.34 g/mol. The compound consists of a benzophenone core, a trifluoromethyl group, and a piperidine substituent.

Synthesis Steps:

- Formation of Benzophenone Core: Achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

- Introduction of Trifluoromethyl Group: Accomplished via nucleophilic substitution with trifluoromethyl iodide or sulfonate.

- Attachment of Piperidine Ring: Involves nucleophilic substitution with piperidine under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has been investigated for its potential to inhibit the growth of various pathogens. Preliminary studies suggest it may interact with bacterial enzymes or receptors, potentially disrupting their function.

Key Findings:

- In vitro studies have shown activity against Gram-positive and Gram-negative bacteria.

- The specific mechanism may involve inhibition of DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

This compound has also been explored for its anticancer potential. Its ability to modulate enzyme activity related to cell proliferation and apoptosis is under investigation.

Mechanism of Action:

- The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes.

- Interactions with specific molecular targets may lead to apoptotic pathways activation in cancer cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Piperidinomethylbenzophenone | Lacks trifluoromethyl group | Different chemical reactivity |

| 3-Trifluoromethylbenzophenone | No piperidine substituent | Varies in biological activity |

| 4'-Morpholinomethyl-3-trifluoromethylbenzophenone | Morpholine instead of piperidine | Potentially different pharmacokinetics |

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy Study :

-

Cancer Cell Line Study :

- Evaluated against multiple cancer cell lines.

- Demonstrated potential cytotoxic effects, suggesting further exploration as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key structural features of 4'-Piperidinomethyl-3-trifluoromethylbenzophenone, and how do they influence reactivity in synthetic pathways?

- Methodological Answer : The compound contains a benzophenone core with a piperidinomethyl group at the 4' position and a trifluoromethyl group at the 3-position. The electron-withdrawing trifluoromethyl group enhances electrophilic substitution reactivity, while the piperidine moiety introduces steric and electronic effects during nucleophilic reactions. For characterization, use NMR to track fluorine environments and NMR to resolve piperidine proton splitting patterns .

Q. What experimental protocols are recommended for synthesizing this compound?

- Methodological Answer : A multi-step approach is typical:

Friedel-Crafts acylation : Introduce the benzophenone backbone using AlCl catalysis.

Trifluoromethylation : Employ Umemoto’s reagent or CFCu to install the trifluoromethyl group.

Piperidine coupling : Use Buchwald-Hartwig amination with Pd(OAc)/Xantphos to attach the piperidinomethyl group. Monitor intermediates via HPLC (C18 column, 70:30 MeOH/HO) to ensure >95% purity .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]) and rule out byproducts.

- DSC/TGA : Assess thermal stability and detect solvent residues.

- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values. Cross-validate results with independent replicates to mitigate instrumental bias .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Methodological Answer :

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce hydrolysis of the trifluoromethyl group.

- Catalyst screening : Test Pd/P(t-Bu) systems for improved coupling efficiency.

- Kinetic studies : Use in-situ IR to monitor reaction progress and identify rate-limiting steps. Adjust stoichiometry (e.g., 1.2 eq. piperidine) to suppress dimerization .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Computational modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values to assign ambiguous signals.

- Isotopic labeling : Synthesize -labeled piperidine analogs to clarify nitrogen-coupled splitting.

- Triangulation : Cross-reference data with structurally analogous compounds (e.g., 4'-chloro derivatives) to identify systematic deviations .

Q. How do structural modifications (e.g., replacing piperidine with morpholine) affect the compound’s biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs with varying ring sizes (e.g., pyrrolidine, azepane) and electron-donating/-withdrawing groups.

- Docking simulations : Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., kinases).

- In vitro assays : Compare IC values in cell-based models (e.g., HEK293) to quantify potency shifts. Correlate results with LogP and pKa changes .

Q. What advanced techniques characterize degradation pathways of this compound under oxidative stress?

- Methodological Answer :

- LC-QTOF-MS : Identify degradation products (e.g., hydroxylated benzophenones) with high mass accuracy.

- EPR spectroscopy : Detect radical intermediates generated during Fenton reaction-driven oxidation.

- Forced degradation studies : Expose the compound to HO/UV light and model degradation kinetics using Arrhenius plots .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.